

An In-depth Technical Guide to Pentyl Benzoate (CAS: 2049-96-9)

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Compound of Interest

Compound Name: *Pentyl benzoate*

Cat. No.: *B1580521*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentyl benzoate** (CAS: 2049-96-9), a benzoate ester with applications in the fragrance, flavor, and cosmetic industries. This document consolidates key technical data, experimental protocols, and relevant biological information to support research and development activities.

Chemical and Physical Properties

Pentyl benzoate is an ester formed from the reaction of benzoic acid and n-pentanol. It is a colorless to pale yellow liquid with a characteristic mild, sweet, and fruity odor.^{[1][2]} Its non-polar nature dictates its solubility primarily in organic solvents, with limited solubility in water.^[1]

Property	Value	Source(s)
Chemical Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1]
CAS Number	2049-96-9	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	260 °C	[1]
Flash Point	130 °C	[1]
Density	0.987 g/cm ³	[1]
Refractive Index	1.50	[1]
Water Solubility	Insoluble	[1]
LogP	4.09	[3]
Synonyms	n-Amyl benzoate, Benzoic acid pentyl ester	[1][2]

Spectroscopic Data

The structural elucidation of **pentyl benzoate** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (400 MHz, CDCl ₃)	
Chemical Shift (ppm)	Assignment
8.05	2H, doublet
7.53	1H, triplet
7.42	2H, triplet
4.31	2H, triplet
1.76	2H, quintet
1.41	2H, sextet
0.93	3H, triplet
¹³ C NMR (100 MHz, CDCl ₃)	
Chemical Shift (ppm)	Assignment
166.6	C=O
132.8	Ar-C
130.5	Ar-C
129.5	Ar-CH
128.3	Ar-CH
65.1	O-CH ₂
28.4	CH ₂
28.2	CH ₂
22.4	CH ₂
14.0	CH ₃

Note: NMR data is compiled from typical values for benzoate esters and may vary slightly based on experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H Stretch
2950-2850	Aliphatic C-H Stretch
1730-1715	C=O Ester Stretch
1600-1450	Aromatic C=C Stretch
1310-1250	C-C-O Stretch
1130-1100	O-C-C Stretch

Note: IR data is based on characteristic absorptions for aromatic esters.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **pentyl benzoate** shows a molecular ion peak at $m/z = 192$. Key fragmentation patterns include the loss of the pentoxy radical to form the stable benzoyl cation.

m/z	Relative Intensity	Assignment
192	Low	$[M]^+$
123	High	$[M - C_5H_9O]^+$
122	Moderate	$[M - C_5H_{10}]^+$
105	Very High (Base Peak)	$[C_6H_5CO]^+$
77	High	$[C_6H_5]^+$

Note: Fragmentation data is based on typical patterns for benzoate esters.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Synthesis of Pentyl Benzoate via Fischer Esterification

This protocol describes the synthesis of **pentyl benzoate** from benzoic acid and n-pentanol using sulfuric acid as a catalyst.

Materials:

- Benzoic acid
- n-Pentanol
- Concentrated sulfuric acid
- Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Round-bottom flask, condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

- In a round-bottom flask, combine benzoic acid (1.0 eq), n-pentanol (a 4-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[\[13\]](#)[\[14\]](#)
- Add boiling chips and attach a reflux condenser.
- Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[13\]](#)[\[15\]](#)
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer with diethyl ether.
- Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.[\[13\]](#)[\[14\]](#)

- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude **pentyl benzoate** by vacuum distillation.



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Caption: Workflow for the synthesis and purification of **pentyl benzoate**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.
- Detection: UV at 230 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

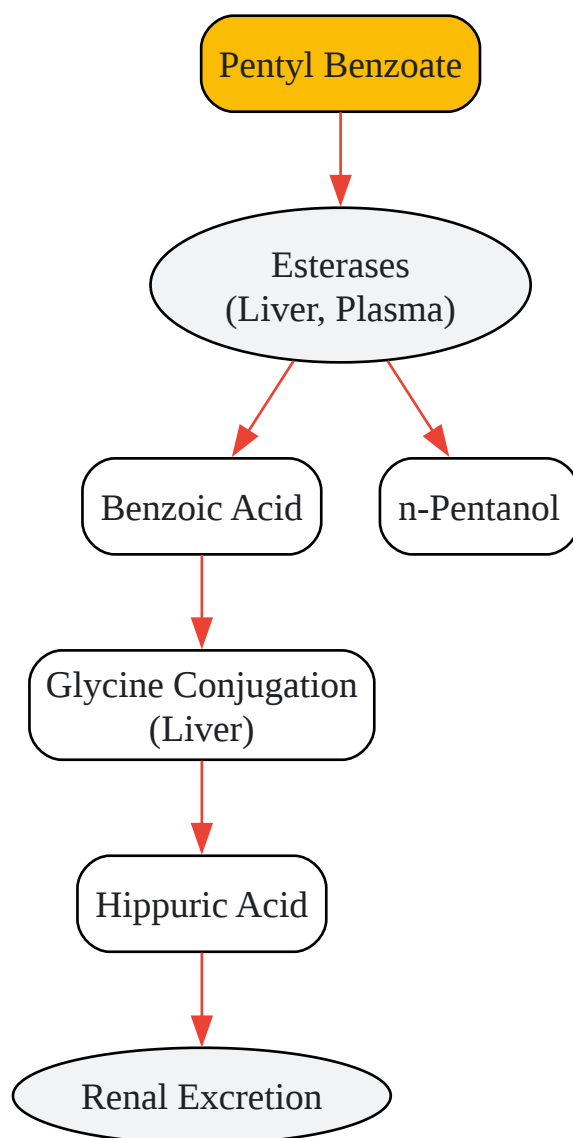
- Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase.
- Carrier Gas: Helium.
- Injection: Split or splitless injection depending on the sample concentration.

- Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.
- MS Detection: Electron ionization (EI) at 70 eV.

Biological Activity and Relevance to Drug Development

While **pentyl benzoate** itself is not a primary active pharmaceutical ingredient, its parent molecule, benzoic acid, and other benzoate esters have established roles in the pharmaceutical industry. Benzoic acid and its salts are used as preservatives in oral and topical formulations due to their antimicrobial properties.[\[16\]](#)[\[17\]](#)

Metabolism: Esters like **pentyl benzoate** are susceptible to hydrolysis by esterases present in the body, particularly in the liver and plasma.[\[17\]](#) This hydrolysis would yield benzoic acid and n-pentanol. Benzoic acid is then metabolized in the liver, primarily through conjugation with glycine to form hippuric acid, which is subsequently excreted in the urine.



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Caption: Proposed metabolic pathway of **pentyl benzoate**.

Antimicrobial Activity of Related Compounds: Research on related benzoate esters has shown some biological activity. For instance, synthetic bornyl benzoate derivatives have demonstrated *in vitro* activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[18] This suggests that the benzoate scaffold could be explored for the development of novel antimicrobial agents.

Drug Delivery: The physicochemical properties of esters like **pentyl benzoate**, such as their lipophilicity, can be relevant in the design of drug delivery systems. While **pentyl benzoate** is

not currently used as a primary excipient, understanding the behavior of such esters can inform the development of prodrugs or lipid-based formulations.^{[19][20]}

Safety and Handling

Pentyl benzoate is considered to have low toxicity, but it can cause skin and eye irritation.^{[1][2]} It is also classified as a combustible liquid and is harmful to aquatic life with long-lasting effects.^[2]

Handling Precautions:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment, including gloves and safety glasses.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.^{[2][21]}

Incompatible Materials:

- Strong oxidizing agents
- Strong acids
- Strong bases^[21]

Hazardous Decomposition Products:

- Carbon monoxide (CO)
- Carbon dioxide (CO₂)^[21]

This technical guide provides a foundational understanding of **pentyl benzoate** for scientific and research professionals. The compiled data and protocols can serve as a valuable resource

for its synthesis, analysis, and potential applications in various fields, including those related to drug development.

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